![molecular formula C25H29N7O3 B1657134 4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine CAS No. 5554-44-9](/img/structure/B1657134.png)
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine is a complex organic compound that combines the structural features of benzaldehyde, triazine, and hydrazone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine typically involves the reaction of 2-(Benzyloxy)benzaldehyde with 4,6-dimorpholin-4-yl-1,3,5-triazine-2-hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzaldehyde: Shares the triazine and benzaldehyde moieties but lacks the hydrazone group.
2-Benzyloxybenzaldehyde: Contains the benzyloxybenzaldehyde structure but does not have the triazine or hydrazone groups.
Uniqueness
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine is unique due to its combination of benzaldehyde, triazine, and hydrazone structures.
Eigenschaften
CAS-Nummer |
5554-44-9 |
---|---|
Molekularformel |
C25H29N7O3 |
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
4,6-dimorpholin-4-yl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C25H29N7O3/c1-2-6-20(7-3-1)19-35-22-9-5-4-8-21(22)18-26-30-23-27-24(31-10-14-33-15-11-31)29-25(28-23)32-12-16-34-17-13-32/h1-9,18H,10-17,19H2,(H,27,28,29,30)/b26-18+ |
InChI-Schlüssel |
YJFYYRSOBMAHIH-NLRVBDNBSA-N |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=CC=CC=C4)N5CCOCC5 |
Isomerische SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=C3OCC4=CC=CC=C4)N5CCOCC5 |
Kanonische SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3OCC4=CC=CC=C4)N5CCOCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.